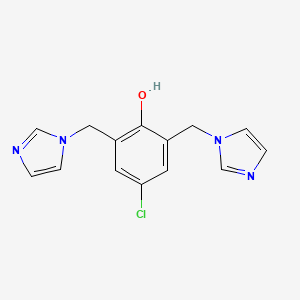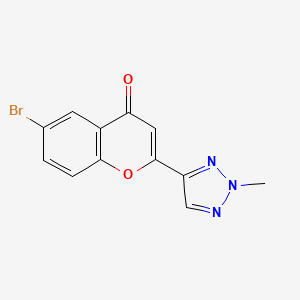![molecular formula C3H7ClOS2 B14282991 2-[(Chlorodisulfanyl)oxy]propane CAS No. 128958-11-2](/img/structure/B14282991.png)
2-[(Chlorodisulfanyl)oxy]propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Chlorodisulfanyl)oxy]propane is an organosulfur compound characterized by the presence of a chlorodisulfanyl group attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Chlorodisulfanyl)oxy]propane can be achieved through several methods. One common approach involves the reaction of propane with chlorosulfonyl isocyanate under controlled conditions. This reaction typically requires a catalyst and is conducted at a specific temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced catalysts and continuous monitoring of the reaction parameters are crucial to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Chlorodisulfanyl)oxy]propane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-[(Chlorodisulfanyl)oxy]propane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Research has explored its potential as a biochemical probe for studying sulfur metabolism.
Medicine: Preliminary studies suggest it may have applications in drug development, particularly in designing sulfur-based pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism by which 2-[(Chlorodisulfanyl)oxy]propane exerts its effects involves the interaction of the chlorosulfonyl group with various molecular targets. This interaction can lead to the formation of reactive intermediates that participate in further chemical transformations. The pathways involved often include nucleophilic attack and subsequent rearrangement or elimination reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloropropane: Similar in structure but lacks the disulfanyl group, making it less reactive in certain chemical contexts.
Chlorosulfonyl isocyanate: Shares the chlorosulfonyl group but has different reactivity due to the presence of the isocyanate group.
Propane-2-thiol: Contains a thiol group instead of the chlorosulfonyl group, leading to different chemical behavior
Uniqueness
2-[(Chlorodisulfanyl)oxy]propane is unique due to the presence of both a chlorosulfonyl and a disulfanyl group, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable compound in synthetic chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
128958-11-2 |
|---|---|
Molekularformel |
C3H7ClOS2 |
Molekulargewicht |
158.7 g/mol |
IUPAC-Name |
propan-2-yloxysulfanyl thiohypochlorite |
InChI |
InChI=1S/C3H7ClOS2/c1-3(2)5-7-6-4/h3H,1-2H3 |
InChI-Schlüssel |
JQTSAWZMEPSXPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OSSCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


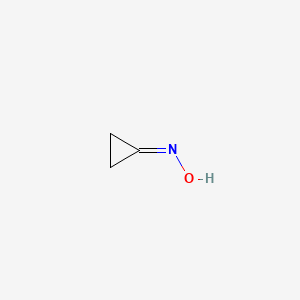
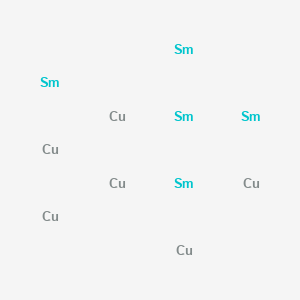
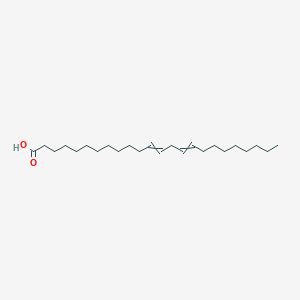
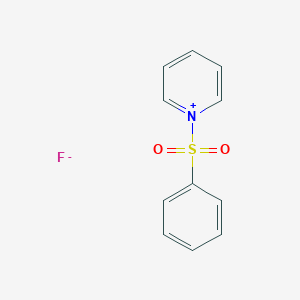
![1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14282945.png)
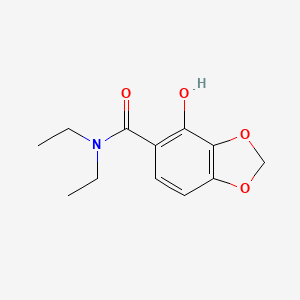
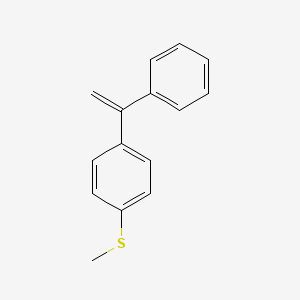
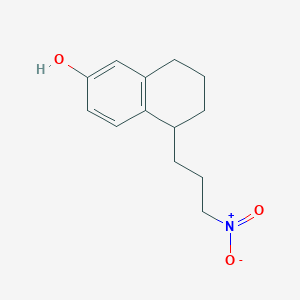
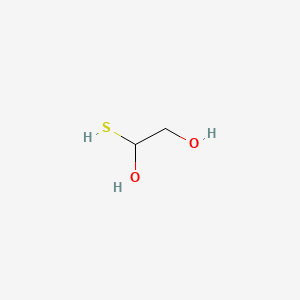
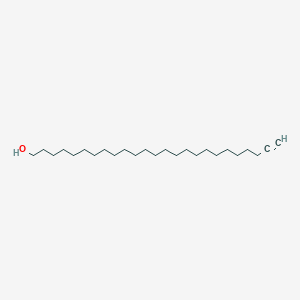
![12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL](/img/structure/B14282965.png)
